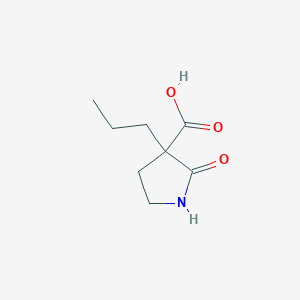
2-Oxo-3-propylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-3-propylpyrrolidine-3-carboxylic acid is a compound that belongs to the pyrrolidine family. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound has a molecular formula of C8H13NO3 and a molecular weight of 171.19 g/mol . It is primarily used for research purposes and has shown potential in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3-propylpyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes . This reaction is catalyzed by organocatalysts and yields highly enantiomerically enriched products. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the Michael addition reaction makes it suitable for industrial applications. Additionally, the use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-3-propylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions include derivatives of the original compound with modified functional groups, such as hydroxyl, alkyl, or acyl groups.
Scientific Research Applications
2-Oxo-3-propylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Oxo-3-propylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with similar biological activities.
Pyrrolidine-2,5-diones: Compounds with a similar structure but different functional groups, leading to distinct biological properties.
Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in various chemical reactions.
Uniqueness: 2-Oxo-3-propylpyrrolidine-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-oxo-3-propylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-2-3-8(7(11)12)4-5-9-6(8)10/h2-5H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
FBSCVPQUAOTTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCNC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cis-tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B12309123.png)
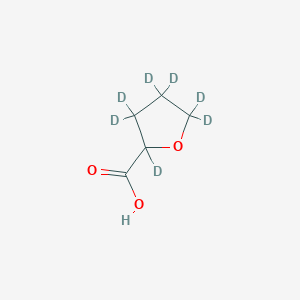

![7-(Hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12309133.png)
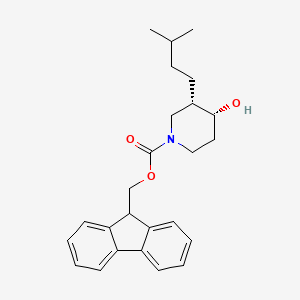
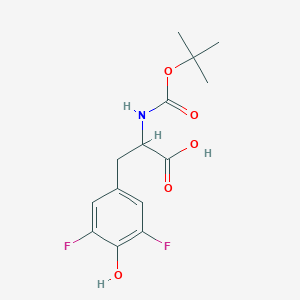
![2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B12309143.png)
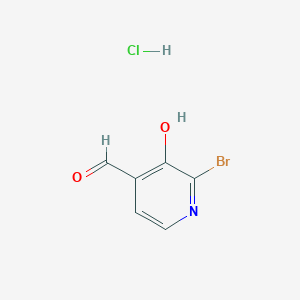
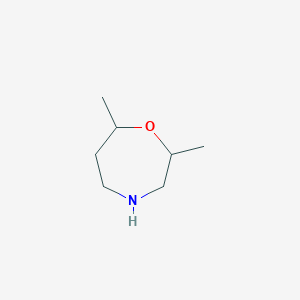
![(R)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid](/img/structure/B12309172.png)

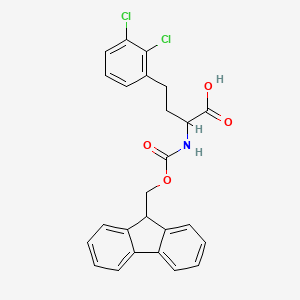
![[3-(Hydroxymethyl)piperidin-2-yl]methanol](/img/structure/B12309196.png)

